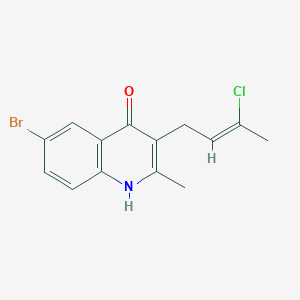![molecular formula C14H11F3N4O B5849535 4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)
4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, and it belongs to the class of pyrimidinecarbonitrile derivatives.
Mécanisme D'action
TAK-659 inhibits BTK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and leads to the inhibition of B-cell receptor signaling. Inhibition of BTK also leads to the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against BTK, which leads to the inhibition of B-cell receptor signaling. This results in the inhibition of cell proliferation, cell survival, and cytokine production. TAK-659 has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. These effects make TAK-659 a potential therapeutic agent for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It has high potency and selectivity for BTK inhibition, which makes it a valuable tool for studying B-cell receptor signaling. TAK-659 also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of TAK-659. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory disorders. Another direction is to study its safety profile and pharmacokinetics in more detail. Additionally, the development of new derivatives of TAK-659 with improved potency, selectivity, and solubility could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 4-amino-2-(trifluoromethyl)-6-methylpyrimidine-5-carbonitrile with 4-methoxyaniline. The reaction is carried out in the presence of a catalyst and a solvent. The yield of TAK-659 is high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
TAK-659 has shown potential applications in various fields of scientific research. It has been studied as a potential therapeutic agent for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory disorders. TAK-659 has been shown to have potent inhibitory activity against Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Propriétés
IUPAC Name |
4-(4-methoxyanilino)-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-8-11(7-18)12(21-13(19-8)14(15,16)17)20-9-3-5-10(22-2)6-4-9/h3-6H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKJLZIZSWDLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)NC2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B5849452.png)

![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide](/img/structure/B5849463.png)
![2-[(3-chlorobenzyl)thio]-4-pyrimidinol](/img/structure/B5849470.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)




![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)
![4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)
